5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid
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Overview
Description
5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid is an organic compound that features a trifluoromethyl group attached to a phenoxy moiety, which is further linked to a furoic acid structure
Mechanism of Action
Target of Action
The primary targets of 5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid are the Nuclear receptor coactivator 1 and the Peroxisome proliferator-activated receptor alpha . These receptors play a crucial role in regulating gene expression and are involved in various biological processes.
Mode of Action
This interaction could potentially alter the function of these receptors, resulting in changes in the regulation of gene expression .
Biochemical Pathways
Given its targets, it is likely that it influences pathways related to gene expression and cellular metabolism .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
Given its targets, it is likely that it influences gene expression and cellular metabolism, potentially leading to changes in cell function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another approach involves the radical trifluoromethylation of carbon-centered radical intermediates, which has been shown to be effective in introducing the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction, due to its mild and functional group-tolerant conditions, is particularly suitable for large-scale production. Additionally, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid can undergo various types of chemical reactions, including:
Oxidation: The furoic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenol: Another compound with a trifluoromethyl group attached to a phenol moiety.
Trifluoromethylbenzoic acid: Contains a trifluoromethyl group attached to a benzoic acid structure.
Uniqueness
5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid is unique due to the presence of both a trifluoromethyl group and a furoic acid moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O4/c14-13(15,16)8-2-1-3-9(6-8)19-7-10-4-5-11(20-10)12(17)18/h1-6H,7H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJENWIFMNHMEFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182273 |
Source
|
Record name | 5-[[3-(Trifluoromethyl)phenoxy]methyl]-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801182273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74556-59-5 |
Source
|
Record name | 5-[[3-(Trifluoromethyl)phenoxy]methyl]-2-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74556-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[[3-(Trifluoromethyl)phenoxy]methyl]-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801182273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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